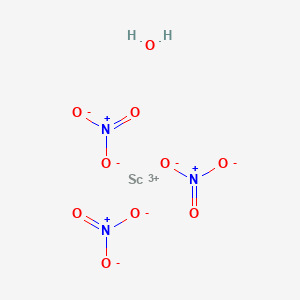
Ractopamine-d6 Ketone Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ractopamine-d6 Ketone Hydrochloride is a deuterated analog of Ractopamine, a β-adrenergic agonist. This compound is primarily used in scientific research as an intermediate for the synthesis of labeled Ractopamine . The deuterium labeling allows for more precise tracking and analysis in various experimental settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ractopamine-d6 Ketone Hydrochloride can be synthesized through a microwave-assisted reductive amination protocol. This method involves the reaction of raspberry ketone and octopamine under mild conditions (50°C at 10 bar) using heterogeneous catalysts such as Pt/C and Rh/C . The microwave-assisted process significantly reduces the reaction time from 13 hours to just 3 hours, achieving high conversion and selectivity towards the desired product .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The process involves the use of parahydroxyacetophenone and raspberry ketone as starting materials, which undergo a series of reactions to yield the final product . The production process is designed to be efficient, cost-effective, and scalable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ractopamine-d6 Ketone Hydrochloride primarily undergoes reductive amination reactions. This involves the condensation of a carbonyl compound with ammonia or an amine to form an imine, followed by the reduction of the imine to an alkylamine .
Common Reagents and Conditions
Reagents: Raspberry ketone, octopamine, Pt/C, Rh/C
Conditions: Microwave-assisted reactions at 50°C and 10 bar pressure
Major Products
The major product formed from these reactions is this compound, which is used as an intermediate for further synthesis of labeled Ractopamine .
Applications De Recherche Scientifique
Ractopamine-d6 Ketone Hydrochloride is extensively used in scientific research for the synthesis of labeled Ractopamine . Its applications span various fields, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the distribution and breakdown of Ractopamine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Ractopamine.
Industry: Applied in the development of new β-adrenergic agonists and related compounds
Mécanisme D'action
Ractopamine-d6 Ketone Hydrochloride exerts its effects by acting on β-adrenergic receptors. These receptors are part of the adrenergic receptor family, which are G protein-coupled receptors involved in the regulation of various physiological processes. The activation of β-adrenergic receptors leads to increased cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). This cascade of events results in various physiological responses, including increased heart rate, muscle relaxation, and lipolysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ractopamine: The non-deuterated analog used as a feed additive to promote leanness in farm animals.
Clenbuterol: Another β-adrenergic agonist used for similar purposes but with different pharmacokinetic properties.
Salbutamol: A β-adrenergic agonist primarily used as a bronchodilator in the treatment of asthma.
Uniqueness
Ractopamine-d6 Ketone Hydrochloride is unique due to its deuterium labeling, which allows for more precise tracking and analysis in scientific research. This makes it particularly valuable in studies requiring detailed metabolic and pharmacokinetic data .
Propriétés
IUPAC Name |
2-[[1,1,1,2,3,3-hexadeuterio-4-(4-hydroxyphenyl)butan-2-yl]amino]-1-(4-hydroxyphenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3.ClH/c1-13(2-3-14-4-8-16(20)9-5-14)19-12-18(22)15-6-10-17(21)11-7-15;/h4-11,13,19-21H,2-3,12H2,1H3;1H/i1D3,2D2,13D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDAJDAWSDWXQOQ-RUUVDYPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NCC(=O)C2=CC=C(C=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])CC1=CC=C(C=C1)O)NCC(=O)C2=CC=C(C=C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Diethyl-d10)aminoethoxy]ethanol](/img/structure/B564740.png)

![7,8-Dihydro-9-[2-(4-bromophenyl)hydrazone]-5H-pyrido[3,2-b]azepine-6,9-dione](/img/structure/B564744.png)

![6,7-Dihydro-9-hydroxy-6-oxo-5H-pyrido[3,2-b]azepine-8-carboxylic Acid Ethyl Ester](/img/structure/B564747.png)
![3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester](/img/structure/B564748.png)




![[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B564757.png)
